Ilaprazole sulfone is a significant metabolite of ilaprazole, a proton pump inhibitor developed primarily for the treatment of gastric ulcers. This compound is synthesized through the metabolic pathway of ilaprazole and has garnered attention due to its pharmacological properties. Ilaprazole itself was developed by Il-Yang Pharmaceutical Co., based in Seoul, South Korea, and is known for its efficacy in inhibiting gastric acid secretion.
Ilaprazole sulfone falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl functional group. It is classified as a pharmaceutical compound due to its role as a metabolite of an active drug used in clinical settings.
The synthesis of ilaprazole sulfone primarily occurs through the oxidation of ilaprazole. The key steps in this process involve:
Ilaprazole sulfone features a sulfonyl group attached to the nitrogen-containing heterocyclic structure derived from ilaprazole. The molecular formula can be expressed as CHNOS.
Ilaprazole sulfone can participate in various chemical reactions typical for sulfonamides, including:
The formation of ilaprazole sulfone from ilaprazole is catalyzed predominantly by CYP3A4/5 enzymes in the liver, with significant implications for drug metabolism and interactions .
Ilaprazole acts as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This binding inhibits gastric acid secretion, leading to increased gastric pH.
Ilaprazole sulfone is primarily investigated for its role as a metabolite in pharmacokinetic studies related to ilaprazole. Understanding its properties aids in:
Ilaprazole sulfone (C₁₉H₁₈N₄O₃S; MW 382.44 g/mol) is the primary oxidative metabolite of the proton pump inhibitor ilaprazole. Its formation is predominantly mediated by hepatic cytochrome P450 (CYP) enzymes, with CYP3A4/5 accounting for >80% of the sulfoxidation activity. In vitro studies using recombinant human CYPs and selective chemical inhibitors confirmed that ketoconazole (a CYP3A inhibitor) reduces ilaprazole sulfone generation by 85–92%, while CYP2C19 inhibitors exhibit negligible effects [1] [4]. Intrinsic clearance values further demonstrate CYP3A4’s dominance, showing a 16-fold higher metabolic capacity (CLint: 18.7 µL/min/pmol) compared to CYP3A5 (CLint: 1.2 µL/min/pmol) [1].
Table 1: Enzyme Contributions to Ilaprazole Sulfone Formation
Enzyme System | Contribution (%) | Inhibition Impact | Clearance (µL/min/pmol) |
---|---|---|---|
CYP3A4 | 78–85% | 92% reduction with ketoconazole | 18.7 |
CYP3A5 | 8–12% | 87% reduction with azamulin | 1.2 |
CYP2C19 | <5% | No significant change | Not detectable |
Sulfoxidation of ilaprazole involves a two-step oxidation process: initial conversion to sulfoxide (ilaprazole) followed by oxidation to sulfone. CYP3A4/5 exhibit superior catalytic efficiency due to their broad substrate specificity and larger active sites, accommodating ilaprazole’s benzimidazole-pyridine structure. Kinetic parameters reveal CYP3A4’s Km (12.3 µM) and Vmax (182 pmol/min/mg) surpass other isoforms like CYP2C8 (Km: 48 µM; Vmax: 29 pmol/min/mg) and CYP2D6 (no activity) [1] [6]. Fluorometric assays confirm CYP3A4’s 10-fold lower IC50 (0.28 µM) for ilaprazole sulfoxidation versus CYP2C19 (IC50: 3.5 µM), underscoring isoform selectivity [6]. Non-CYP pathways also contribute: non-enzymatic reduction in gastrointestinal compartments generates ilaprazole sulfide, which undergoes re-oxidation to sulfone [4] [9].
Table 2: Kinetic Parameters of CYP Isoforms in Ilaprazole Sulfoxidation
CYP Isoform | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 12.3 ± 1.8 | 182 ± 24 | 14.8 |
CYP3A5 | 15.6 ± 2.1 | 98 ± 11 | 6.3 |
CYP2C8 | 48.0 ± 6.9 | 29 ± 5 | 0.6 |
CYP2C19 | 35.2 ± 4.3 | 41 ± 7 | 1.2 |
Unlike conventional PPIs (e.g., omeprazole), ilaprazole sulfone formation shows minimal dependence on CYP2C19 polymorphisms. Population pharmacokinetic studies in Chinese cohorts (n=28) revealed no significant differences in sulfone AUC between CYP2C19 extensive (1/1), intermediate (1/2), and poor metabolizers (2/2) (p > 0.05) [3] [5]. Conversely, CYP3A5 expressor status (1/1) correlates with a 23% lower sulfone Cmax compared to non-expressors (3/3), attributable to competing metabolism by CYP3A5 [5]. However, this variability is clinically insignificant due to alternative metabolic routes: fecal analyses identify ilaprazole sulfide and hydroxylated metabolites as major excretory products, diminishing the impact of CYP polymorphisms [4] [9].
Table 3: Impact of Genetic Polymorphisms on Ilaprazole Sulfone Exposure
Genotype | Sulfone Cmax (ng/mL) | Sulfone AUC0–∞ (μg·h/mL) | Clinical Relevance |
---|---|---|---|
CYP2C19 1/1 (EM) | 446 ± 87 | 3.54 ± 0.92 | Negligible |
CYP2C19 1/2 (IM) | 432 ± 91 | 3.49 ± 0.88 | Negligible |
CYP2C19 2/2 (PM) | 455 ± 83 | 3.61 ± 0.95 | Negligible |
CYP3A5 1/1 (HE) | 402 ± 76 | 3.21 ± 0.85 | Mild reduction |
CYP3A5 3/3 (NE) | 518 ± 94 | 3.98 ± 1.02 | Mild increase |
EM: Extensive metabolizer; IM: Intermediate metabolizer; PM: Poor metabolizer; HE: High expressor; NE: Non-expressor
Humans predominantly metabolize ilaprazole via CYP3A4-mediated sulfoxidation, with sulfone being the major plasma metabolite (55–60% of total exposure) [1] [4]. In contrast, rats exhibit extensive non-CYP reduction: ilaprazole sulfide constitutes 70% of plasma metabolites due to higher intestinal reductase activity [9]. Sulfone is a minor metabolite (<15%) in rodents, complicating toxicity extrapolations. Additionally, hydroxylated sulfone derivatives (e.g., M11, M12) detected in rat plasma are absent in humans, reflecting species-specific Phase II metabolism [9] [10]. These disparities necessitate cautious translation of preclinical data, as underscored by comparative studies on sulfinpyrazone, where guinea pigs showed sulfide-dominant metabolism versus sulfone-dominant profiles in dogs [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4